molecular formula C11H12ClNO3 B8620919 Ethyl 3-acetamido-4-chlorobenzoate

Ethyl 3-acetamido-4-chlorobenzoate

Cat. No. B8620919
M. Wt: 241.67 g/mol
InChI Key: SIUXGFWVMXJSAN-UHFFFAOYSA-N
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Patent
US08188002B2

Procedure details

120 g (562 mmol) of 3-acetamido-4-chlorobenzoic acid were dissolved in 77 ml of DMF and stirred with 93.16 g (674 mmol) of potassium carbonate at 60° C. for 30 min. The mixture was then cooled, admixed with 91 g (590 mmol) of diethyl sulfate, and left with stirring at RT for 7 h. The batch was concentrated, the residue was stirred with 2 l of water, and the precipitated crystals were isolated by filtration with suction. They were washed with water and dried in a vacuum cabinet at 70° C. for 3 h.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
93.16 g
Type
reactant
Reaction Step Two
Quantity
91 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[Cl:14])[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].S(OCC)(O[CH2:25][CH3:26])(=O)=O>CN(C=O)C>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[Cl:14])[C:8]([O:10][CH2:25][CH3:26])=[O:9])(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=O)O)C=CC1Cl
Name
Quantity
77 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
93.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
91 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at RT for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
The batch was concentrated
STIRRING
Type
STIRRING
Details
the residue was stirred with 2 l of water
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were isolated by filtration with suction
WASH
Type
WASH
Details
They were washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum cabinet at 70° C. for 3 h.
Duration
3 h

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(C)(=O)NC=1C=C(C(=O)OCC)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.